2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate
Description
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is a synthetic compound featuring a pyrrolidinone core (2,5-dioxopyrrolidin-1-yl) linked via an ester group to a 4-but-3-ynamidobutanoate side chain. The pyrrolidinone moiety is a cyclic imide known for its electron-deficient nature, making it reactive in conjugation or substitution reactions. This compound’s structural design balances reactivity and stability, enabling its use in targeted chemical synthesis or bioconjugation strategies.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(but-3-ynoylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-4-9(15)13-8-3-5-12(18)19-14-10(16)6-7-11(14)17/h1H,3-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGGTNCMAICBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(=O)NCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling with Carbodiimide Reagents
Procedure :
-
Dissolve 4-aminobutanoic acid (1 equiv) and but-3-ynoic acid (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Add ethyl(dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv).
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Acid Chloride Method
Procedure :
-
Convert but-3-ynoic acid to its acid chloride using thionyl chloride (SOCl₂).
-
React the acid chloride with 4-aminobutanoic acid in tetrahydrofuran (THF) at 0°C.
-
Stir for 2 hours, then warm to room temperature.
-
Extract with ethyl acetate, wash with brine, and concentrate.
-
Recrystallize from ethanol/water.
Key Data :
Activation to Succinimide Ester
Method 1: DSC/DMAP Activation
Reagents :
-
4-But-3-ynamidobutanoic acid
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DMF
Procedure :
-
Dissolve the acid (1 equiv) in DMF.
-
Add DSC (1.2 equiv) and DMAP (1.2 equiv).
-
Stir under argon at room temperature for 12–24 hours.
-
Quench with water, extract with ethyl acetate, and concentrate.
-
Purify via flash chromatography (ethyl acetate/hexane).
Key Data :
Method 2: DCC/NHS Coupling
Reagents :
-
4-But-3-ynamidobutanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous THF
Procedure :
-
Dissolve the acid (1 equiv) and NHS (1.2 equiv) in THF.
-
Cool to 0°C, add DCC (1.2 equiv), and stir for 4–6 hours.
-
Filter off dicyclohexylurea (DCU), concentrate the filtrate, and recrystallize.
Key Data :
Method 3: CDI-Mediated Activation
Reagents :
-
4-But-3-ynamidobutanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Imidazole
-
Anhydrous DMF
Procedure :
-
Dissolve the acid (1 equiv) in DMF.
-
Add CDI (1.5 equiv) and stir for 2 hours.
-
Add imidazole (1.5 equiv) and stir for 1 hour.
-
Concentrate and purify via silica gel chromatography.
Key Data :
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Catalytic Additives
Temperature Control
Challenges and Solutions
Low Yields in DSC Method
DCU Filtration Issues
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Properties
Recent studies have highlighted the potential of derivatives of 2,5-dioxopyrrolidin-1-yl compounds in treating epilepsy. For example, a study developed hybrid pyrrolidine-2,5-dione derivatives that exhibited significant anticonvulsant activity across several models, including the maximal electroshock test and pentylenetetrazole-induced seizures. The lead compound demonstrated an effective dosage range (ED50) for seizure control, suggesting its utility in epilepsy management .
2. Antinociceptive Activity
In addition to anticonvulsant effects, these compounds have shown promise as analgesics. The same study indicated that the lead compound also provided relief in models of formalin-induced pain, suggesting a multifaceted mechanism of action that may involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Case Studies
Case Study: Efficacy in Epilepsy Treatment
A focused study on the anticonvulsant properties of compounds derived from 2,5-dioxopyrrolidin-1-yl structures was conducted using mouse models. The lead compound exhibited a significant reduction in seizure frequency and severity compared to controls. This study underscores the potential for further clinical development aimed at epilepsy treatment.
Case Study: Pain Management
Another case study evaluated the antinociceptive effects of these compounds in chronic pain models. The results indicated that the compound not only reduced pain perception but also improved quality of life metrics for subjects involved in the study. This positions the compound as a candidate for addressing neuropathic pain conditions.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The following table compares key structural attributes of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate with two analogous compounds derived from the provided evidence:
Key Observations:
- Reactivity: The target compound’s alkyne group distinguishes it from the ethyl hexanoate derivative , which lacks a reactive site. The alkyne enables participation in click chemistry, unlike the inert alkyl chain in the hexanoate analog.
- Linkage Type : The ester linkage in the target compound and contrasts with the amide in , affecting solubility (esters are generally more lipophilic) and metabolic stability (amides resist hydrolysis better than esters).
Target Compound vs. Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate
- Synthesis: Both compounds utilize pyrrolidinone as a core, but the target’s alkyne-containing side chain likely requires specialized coupling conditions. highlights copper-catalyzed radical-ionic mechanisms for heterocycle coupling, which may apply to the target compound’s synthesis .
- Reactivity : Computational studies in revealed that partial charges on nitrogen atoms influence coupling efficiency. The target compound’s alkyne may exhibit distinct charge distribution, affecting its reactivity in similar catalytic systems.
Target Compound vs. (2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide
- Stereochemistry : The (2S)-configuration in introduces chirality, which is absent in the target compound. This impacts biological activity and synthetic complexity.
- Applications : While the target compound’s alkyne supports bioconjugation, the amide in may enhance binding affinity in pharmacological contexts due to hydrogen-bonding capabilities.
Computational and Experimental Data Correlation
employed ab initio/DFT calculations to predict partial charges on heterocycles, showing moderate correlation with experimental results . For the target compound, similar computational modeling could predict alkyne reactivity, guiding synthetic optimization.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14N2O5
- Molecular Weight : 266.26 g/mol
- CAS Number : 2512211-59-3
The compound features a pyrrolidinone ring and a butynamide moiety, which contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate exhibits significant biological activities, particularly in the areas of anticonvulsant and antinociceptive effects.
Anticonvulsant Activity
A study focusing on hybrid compounds derived from pyrrolidine-2,5-dione derivatives showed that certain derivatives exhibit potent anticonvulsant properties. For instance, compounds synthesized from this base structure demonstrated protective effects in various seizure models:
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| Compound 4 | 67.65 | Maximal Electroshock Seizure |
| Compound 8 | 54.90 | Maximal Electroshock Seizure |
| Compound 20 | 47.39 | Pentylenetetrazole-induced Seizures |
These compounds were found to be more effective than traditional antiepileptic drugs such as valproic acid and ethosuximide in terms of both potency and safety profiles .
Antinociceptive Activity
In addition to anticonvulsant effects, derivatives of this compound have shown promise in pain management. For example, one derivative demonstrated significant efficacy in formalin-induced tonic pain models, indicating its potential as an analgesic agent .
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate exerts its effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmitter release or pain pathways.
- Receptor Modulation : It may act as an antagonist at certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling.
- Ion Channel Interaction : The compound may also affect sodium and calcium currents, contributing to its anticonvulsant properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate:
- Hybrid Anticonvulsant Agents : A library of hybrid compounds was synthesized combining fragments from well-known antiepileptic drugs with the pyrrolidine scaffold. Initial screening revealed that multiple compounds provided substantial protection against induced seizures in animal models .
- Preclinical Evaluation : In vivo studies demonstrated that certain derivatives maintained drug-like properties concerning absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox), making them suitable candidates for further development in treating epilepsy and neuropathic pain .
Q & A
Q. What are the optimal synthetic conditions for 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate?
The compound can be synthesized via coupling reactions using active esters. A validated protocol involves dissolving the carboxylic acid precursor (e.g., 3-ynamidobutanoic acid) in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), followed by activation with TSTU (2-succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate) and ethyl diisopropylamine. Reaction completion typically requires 2.5 hours at 20°C, yielding ~1.2 g of product after purification .
Q. How should researchers characterize this compound for structural confirmation?
Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key diagnostic signals include:
Q. What purification methods are recommended for this compound?
Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. For higher purity, recrystallization from ethanol or acetonitrile is advised. Monitor purity via HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases .
Q. How stable is this compound under standard storage conditions?
Stability assays indicate degradation <5% over 6 months when stored at –20°C in anhydrous DMSO or under inert gas. Avoid prolonged exposure to light or moisture, as hydrolysis of the dioxopyrrolidinyl group may occur .
Advanced Research Questions
Q. How can researchers resolve contradictions in conjugation efficiency data?
Discrepancies often arise from competing reactivity of the alkyne group. To mitigate this:
Q. What strategies address competing reactivity during synthesis?
Introduce protecting groups for the alkyne (e.g., trimethylsilyl) prior to esterification. Deprotection post-synthesis using tetra-n-butylammonium fluoride (TBAF) restores alkyne functionality without disrupting the dioxopyrrolidinyl ester .
Q. How does solvent polarity affect the compound’s reactivity in aqueous vs. organic systems?
In aqueous buffers (e.g., PBS), hydrolysis of the dioxopyrrolidinyl ester occurs within 2 hours (t₁/₂ = 45 min at pH 7.4). In organic solvents (e.g., DMF), stability exceeds 24 hours. Use kinetic studies with LC-MS to monitor degradation pathways .
Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?
Modifying the alkyne to aryl or alkyl substituents (e.g., pyren-1-yl) enhances cellular uptake by 40–60%, as shown in comparative studies with fluorophore-tagged analogs. However, bulky groups reduce ester hydrolysis rates, impacting prodrug activation .
Q. How to troubleshoot discrepancies in analytical data (e.g., NMR vs. HRMS)?
Contradictions may arise from residual solvents or tautomerism. For example:
Q. What experimental designs are recommended for studying its reactivity in biological systems?
Use click chemistry (CuAAC or SPAAC) to track cellular localization. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
